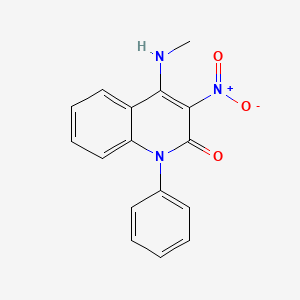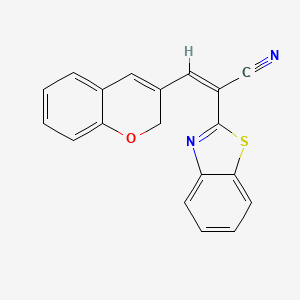![molecular formula C25H28N6O4 B2992421 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one CAS No. 1242963-57-0](/img/structure/B2992421.png)
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one is a novel organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a pyridazinone core, which is often associated with significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one typically involves multi-step organic synthesis. One common method includes the condensation of 3,4-dihydroisoquinoline with a suitable acylating agent to form the intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods: For large-scale production, optimizing the reaction conditions is crucial to ensure high yield and purity. This involves using a combination of solvent systems, catalysts, and controlled temperatures. Pilot studies often guide the scaling-up process, minimizing potential issues in large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and isoquinoline moieties, leading to derivatives with potential biological activities.
Reduction: Reduction reactions are less common but can be carried out to modify the aromatic systems within the molecule.
Substitution: The compound can participate in various substitution reactions, particularly electrophilic aromatic substitutions, due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Conditions typically involve Lewis acids or bases as catalysts to facilitate the substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, this compound serves as a valuable intermediate for constructing more complex molecules
Biology: Biologically, 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one is studied for its potential as an enzyme inhibitor. Its interaction with certain biological targets can modulate biochemical pathways, offering therapeutic benefits.
Medicine: In medical research, this compound is explored for its potential use in developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, including inflammatory conditions and cancers.
Industry: In the industrial sector, the compound's properties can be harnessed in the design of new materials, including polymers and coatings, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism of action for 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It typically binds to these targets, altering their activity and modulating downstream biochemical pathways. The pyridazinone core is critical for binding affinity and specificity, while the substituent groups fine-tune its interaction and efficacy.
Comparación Con Compuestos Similares
When compared with similar compounds, 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties. Similar compounds include:
Pyridazinone derivatives: These compounds share the pyridazinone core but differ in substituent groups, affecting their biological activity and application.
Isoquinoline derivatives: Compounds with an isoquinoline moiety also exhibit varied pharmacological properties, with modifications leading to differences in efficacy and target specificity.
Propiedades
IUPAC Name |
3-[2-[2-(benzylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-3-17(2)27-21(32)13-14-29-23(34)19-11-7-8-12-20(19)31-24(29)28-30(25(31)35)16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARWFGNWNLROHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)
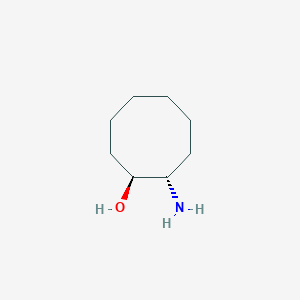
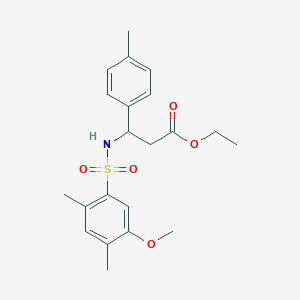
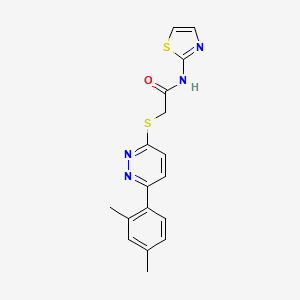
![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)
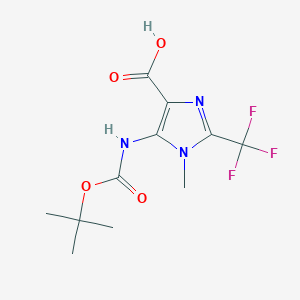
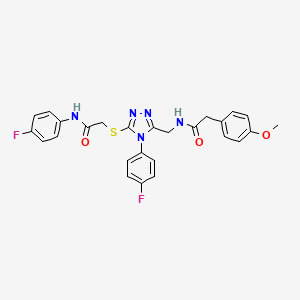
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)
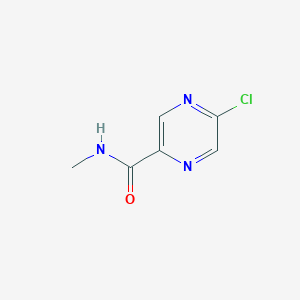
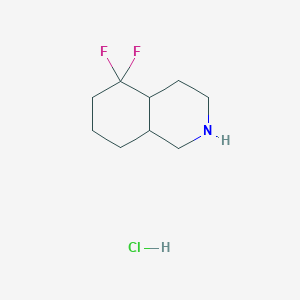
![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2992358.png)
